Cas no 1805072-45-0 (Methyl 4-(difluoromethyl)-2-iodo-6-methoxypyridine-3-acetate)

Methyl 4-(difluoromethyl)-2-iodo-6-methoxypyridine-3-acetate is a fluorinated pyridine derivative with a reactive iodo substituent, making it a versatile intermediate in organic synthesis. The difluoromethyl group enhances its utility in medicinal chemistry by improving metabolic stability and lipophilicity. The methoxy and ester functionalities provide additional sites for further derivatization, enabling applications in agrochemical and pharmaceutical research. Its iodine moiety facilitates cross-coupling reactions, such as Suzuki or Sonogashira couplings, for constructing complex heterocyclic frameworks. This compound is particularly valuable for developing bioactive molecules due to its balanced reactivity and structural diversity. Proper handling under inert conditions is recommended due to its sensitivity to light and moisture.
Methyl 4-(difluoromethyl)-2-iodo-6-methoxypyridine-3-acetate structure
1805072-45-0 structure
Product Name:Methyl 4-(difluoromethyl)-2-iodo-6-methoxypyridine-3-acetate
CAS No:1805072-45-0
MF:C10H10F2INO3
MW:357.0925822258
CID:4893094
Update Time:2025-10-22

Methyl 4-(difluoromethyl)-2-iodo-6-methoxypyridine-3-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-(difluoromethyl)-2-iodo-6-methoxypyridine-3-acetate
    • Inchi: 1S/C10H10F2INO3/c1-16-7-3-5(9(11)12)6(10(13)14-7)4-8(15)17-2/h3,9H,4H2,1-2H3
    • InChI Key: FQIYYEFWXXZUAT-UHFFFAOYSA-N
    • SMILES: IC1C(CC(=O)OC)=C(C(F)F)C=C(N=1)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 268
  • XLogP3: 2.3
  • Topological Polar Surface Area: 48.4

Methyl 4-(difluoromethyl)-2-iodo-6-methoxypyridine-3-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029023098-250mg
Methyl 4-(difluoromethyl)-2-iodo-6-methoxypyridine-3-acetate
1805072-45-0 95%
250mg
$1,078.00 2022-04-01
Alichem
A029023098-500mg
Methyl 4-(difluoromethyl)-2-iodo-6-methoxypyridine-3-acetate
1805072-45-0 95%
500mg
$1,617.60 2022-04-01
Alichem
A029023098-1g
Methyl 4-(difluoromethyl)-2-iodo-6-methoxypyridine-3-acetate
1805072-45-0 95%
1g
$2,981.85 2022-04-01

Additional information on Methyl 4-(difluoromethyl)-2-iodo-6-methoxypyridine-3-acetate

Research Brief on Methyl 4-(difluoromethyl)-2-iodo-6-methoxypyridine-3-acetate (CAS: 1805072-45-0)

Methyl 4-(difluoromethyl)-2-iodo-6-methoxypyridine-3-acetate (CAS: 1805072-45-0) is a specialized pyridine derivative that has recently gained attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique difluoromethyl and iodo substituents, serves as a versatile building block for the synthesis of biologically active molecules. Recent studies have explored its potential applications in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

The structural features of this compound, including the electron-withdrawing difluoromethyl group and the reactive iodo substituent, make it an attractive intermediate for cross-coupling reactions and further functionalization. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in palladium-catalyzed coupling reactions to generate diverse pyridine-based scaffolds with potential kinase inhibitory activity. The methoxy and ester functionalities further enhance its synthetic versatility, allowing for subsequent transformations under mild conditions.

In terms of biological activity, preliminary screening data from a 2024 European Journal of Medicinal Chemistry report indicates that derivatives synthesized from this scaffold show promising in vitro activity against several cancer cell lines, with particular potency observed in breast and lung cancer models. The presence of the difluoromethyl group appears to contribute significantly to both metabolic stability and target binding affinity, addressing common challenges in drug development.

From a synthetic chemistry perspective, recent advances in the preparation of this compound have focused on improving yield and purity while minimizing environmental impact. A 2023 Organic Process Research & Development publication detailed an optimized synthetic route that reduces heavy metal waste and improves atom economy. This development is particularly significant given the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

The compound's potential extends beyond oncology applications. Emerging research suggests its derivatives may serve as valuable probes for studying enzyme mechanisms, particularly those involving halogen bonding interactions. The iodo substituent's unique properties in molecular recognition events have sparked interest in structure-activity relationship studies across multiple therapeutic targets.

As research progresses, the scientific community continues to uncover new applications for this versatile building block. Current investigations are exploring its use in PROTAC (proteolysis targeting chimera) development and as a precursor for PET imaging agents, leveraging the radioisotope potential of the iodine moiety. These diverse applications underscore the compound's importance in modern drug discovery and development pipelines.

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